5-Amino-2-fluorobenzene-1-sulfonamide

Description

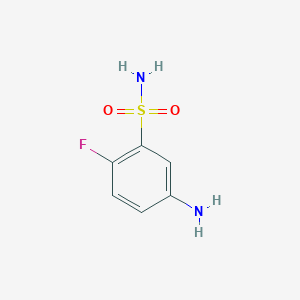

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBQDBDKURHTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Reaction Conditions for Sulfonamide Formation with 5-Amino-2-fluorobenzene-1-sulfonamide

Abstract

This Application Note provides a comprehensive technical guide for the chemoselective sulfonylation of 5-Amino-2-fluorobenzene-1-sulfonamide (CAS: 200906-89-2). Due to the presence of two electron-withdrawing groups (EWGs)—the sulfonamide at C1 and the fluorine atom at C2—the aniline nitrogen at C5 exhibits reduced nucleophilicity compared to standard anilines. Furthermore, the molecule possesses two distinct nucleophilic sites (the aniline

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate "Personality"

Success with this compound relies on understanding its electronic and physical profile:

-

Deactivated Nucleophile: The aniline nitrogen is located para to the fluorine and meta to the sulfonamide group. Both are electron-withdrawing (Fluorine via induction, Sulfonamide via induction and resonance). This significantly lowers the pKa of the anilinium ion (likely < 3.0) and reduces the nucleophilicity of the neutral amine, making it sluggish towards unactivated electrophiles.

-

Chemoselectivity Challenge: The molecule contains two nitrogen centers.

-

Aniline (

): Neutral -

Sulfonamide (

): Acidic proton (pKa ~10). Under neutral conditions, it is non-nucleophilic. However, in the presence of strong bases (e.g., NaH, excess NaOH), it deprotonates to form a potent nucleophile (

-

-

Solubility: The primary sulfonamide moiety creates a strong hydrogen-bond network, often rendering the molecule insoluble in non-polar solvents like DCM or Toluene. Polar aprotic solvents (THF, DMF, DMSO) or aqueous mixtures are required.

Reaction Pathway & Selectivity

The goal is to form the Bis-sulfonamide (Product A) while avoiding the Tris-sulfonamide (Side Product B) or reaction at the wrong nitrogen.

Figure 1: Chemoselectivity landscape. Mild bases favor the neutral aniline attack (Path A). Strong bases or excess electrophile activate the sulfonamide nitrogen, leading to impurities.

Part 2: Experimental Protocols

Method A: The "Standard" Discovery Protocol (Homogeneous)

Best for: Small scale (mg to g), diverse sulfonyl chlorides, drug discovery libraries.

Rationale: Uses Pyridine as both solvent and base to solubilize the substrate and act as a nucleophilic catalyst. DMAP is added to boost the electrophilicity of the sulfonyl chloride, counteracting the poor nucleophilicity of the fluoro-aniline.

Reagents:

-

Substrate: 1.0 equiv

-

Sulfonyl Chloride (

): 1.1 – 1.2 equiv -

Solvent: Anhydrous Pyridine (or DCM/Pyridine 4:1 if soluble)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

Step-by-Step:

-

Dissolution: In a dry vial, dissolve 1.0 equiv of this compound in anhydrous Pyridine (concentration ~0.2 M). Note: If solubility is poor, add DMF dropwise until clear.

-

Activation: Add 0.1 equiv of DMAP. Stir for 5 minutes under Nitrogen/Argon.

-

Addition: Cool the mixture to 0°C (ice bath). Slowly add the Sulfonyl Chloride (1.1 equiv) portion-wise or as a solution in minimal DCM.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours.

-

Checkpoint: Monitor by LCMS.[1] The starting material (aniline) is polar; the product will be less polar.

-

Optimization: If conversion < 50% after 4 hours, heat to 50°C.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with 1M HCl (or Citric Acid) to remove Pyridine (critical step).

-

Wash with Brine, dry over

, and concentrate.

-

Method B: The "Green" Biphasic Protocol (Schotten-Baumann)

Best for: Scale-up (>10g), simple sulfonyl chlorides, avoiding toxic pyridine.

Rationale: Uses water/acetone to solve solubility issues.[2] Inorganic base (

Reagents:

-

Substrate: 1.0 equiv

-

Sulfonyl Chloride: 1.2 equiv

-

Solvent: Acetone : Water (1:1 or 2:1 ratio)[3]

-

Base:

(2.5 equiv)

Step-by-Step:

-

Preparation: Dissolve the aniline substrate in Acetone.

-

Buffer: Dissolve

in Water. Add this to the acetone solution. The mixture may be biphasic or cloudy. -

Addition: Add Sulfonyl Chloride (liquid or solid) in one portion at RT.

-

Reaction: Vigorously stir (high RPM) at RT for 2–6 hours.

-

Note: As the reaction proceeds, the pH may drop. If pH < 7, add minimal saturated

to maintain pH 8.

-

-

Workup:

-

Evaporate Acetone under reduced pressure.

-

The product often precipitates from the remaining aqueous layer. Filter and wash with water.

-

If no precipitate: Acidify to pH 4 with 1M HCl and extract with EtOAc/THF.

-

Method C: The "Difficult Substrate" Protocol (Microwave/SuFEx)

Best for: Sterically hindered sulfonyl chlorides or highly deactivated systems.

Rationale: If the sulfonyl chloride is unreactive, standard heating decomposes reagents. Microwave irradiation provides rapid energy transfer. Alternatively, converting the chloride to a Sulfonyl Fluoride (SuFEx chemistry) allows for specific activation using Calcium Triflimide [

Protocol (Microwave):

-

Mix Substrate (1.0 equiv), Sulfonyl Chloride (1.5 equiv), and Pyridine (3.0 equiv) in Acetonitrile (ACN).

-

Irradiate at 100°C for 30–60 minutes in a sealed vessel.

-

Caution: Check pressure limits.

Part 3: Data Presentation & Troubleshooting

Comparison of Methods

| Feature | Method A (Pyridine) | Method B (Biphasic) | Method C (Microwave) |

| Solubility | Excellent (with DMF) | Good | Moderate |

| Selectivity | High | Very High (pH controlled) | Moderate (Heat risk) |

| Workup | Acid wash required | Filtration often possible | Standard extraction |

| Reaction Rate | Moderate | Slow | Fast |

| Use Case | Library Synthesis | Scale-up / Green Chem | Unreactive partners |

Troubleshooting Guide

Issue 1: Low Conversion (Starting Material Remains)

-

Cause: The fluorine atom deactivates the aniline.

-

Fix: Add DMAP (0.2 equiv) if not used. Switch solvent to minimal DMF to ensure high concentration. Heat to 60°C.

Issue 2: Bis-sulfonylation (Product + R-SO2 group on Sulfonamide)

-

Cause: Excess base or electrophile.

-

Fix: Reduce Sulfonyl Chloride to 1.0 equiv. Ensure temperature starts at 0°C. Switch from strong bases (Et3N) to weaker bases (Pyridine or

).

Issue 3: Product is Water Soluble / Lost in Workup

-

Cause: The sulfonamide product is amphoteric.

-

Fix: Do not use strong basic workups. Adjust aqueous layer to pH ~4–5 before extraction. Use EtOAc:THF (3:1) or n-Butanol for extraction.

Purification Decision Tree

Figure 2: Purification workflow emphasizing filtration where possible to avoid extraction losses.

References

-

General Sulfonylation of Deactivated Anilines

-

SuFEx Activation for Difficult Amines

-

Carbonic Anhydrase Inhibitor Synthesis (Relevant Scaffold)

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

-

-

Chemoselectivity in Polynucleophilic Systems

Sources

- 1. scholarship.claremont.edu [scholarship.claremont.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]

Palladium-catalyzed coupling of 5-Amino-2-fluorobenzene-1-sulfonamide

Application Note: High-Fidelity Palladium-Catalyzed N-Arylation of 5-Amino-2-fluorobenzene-1-sulfonamide

Part 1: Strategic Context & Mechanistic Analysis

This compound is a "privileged scaffold" in medicinal chemistry, serving as the structural core for blockbuster BRAF inhibitors like Dabrafenib and Encorafenib .[1] Its synthesis and subsequent coupling present a unique set of challenges that distinguish it from standard aniline couplings.

The "Cold Nucleophile" Problem

In the context of Buchwald-Hartwig amination, this substrate is electronically deactivated. The amino group at position 5 is situated meta to the electron-withdrawing sulfonamide group (-SO₂NH₂) and para to the fluorine atom.[1]

-

Inductive Deactivation: Both the fluorine and sulfonamide groups pull electron density away from the aromatic ring, significantly lowering the nucleophilicity of the primary amine.

-

The pKa Trap: The sulfonamide moiety (pKa ~10) is significantly more acidic than the aniline protons (pKa ~30). Under the basic conditions required for Pd-catalysis, the sulfonamide is prone to deprotonation. This creates a competitive landscape where the deprotonated sulfonamide (an amide anion) could potentially act as a nucleophile or, more likely, a catalyst poison by binding tightly to the Palladium center.

The Solution: To couple this "cold" amine selectively in the presence of a "distracting" sulfonamide, we must utilize Third-Generation (G3) or Fourth-Generation (G4) Buchwald Precatalysts paired with dialkylbiarylphosphine ligands specifically engineered for electron-deficient anilines.[1]

Part 2: Chemoselectivity & Signaling Pathways[1][2]

The success of this reaction hinges on distinguishing between the two nitrogen centers.

Figure 1: Chemoselectivity Decision Matrix

-

Path A (Desired): The neutral primary amine coordinates to the Pd(II)-Aryl complex.[1] Ligand bulk prevents the sulfonamide from interfering.

-

Path B (Undesired): The sulfonamide is deprotonated by the base, forming a stable N-Pd complex that fails to undergo reductive elimination, arresting the catalytic cycle.

Caption: Kinetic vs. Thermodynamic competition in the Pd-coupling of amino-sulfonamides.[1]

Part 3: Optimized Experimental Protocol

This protocol utilizes BrettPhos Pd G4 , a precatalyst that ensures rapid initiation even at lower temperatures, minimizing the window for sulfonamide interference.

Materials & Reagents

| Component | Specification | Role |

| Substrate | This compound (1.0 equiv) | Nucleophile |

| Coupling Partner | Aryl/Heteroaryl Chloride (1.0 - 1.1 equiv) | Electrophile |

| Catalyst | BrettPhos Pd G4 (1.0 - 3.0 mol%) | Catalyst Source |

| Base | Cs₂CO₃ (2.0 - 3.0 equiv) | Weak Base (Crucial) |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol (Anhydrous) | Solvent |

| Additive | Water (0.5% v/v) | Proton Shuttle (Optional) |

Step-by-Step Methodology

1. Reactor Preparation:

-

Use a sealable reaction vial (e.g., microwave vial or pressure tube) equipped with a magnetic stir bar.

-

Critical: Bake the glassware or flame-dry under vacuum to remove trace moisture, although the G4 catalyst is relatively robust.

2. Charge Reagents:

-

Add the Aryl Chloride (1.0 mmol) and This compound (1.0 mmol) to the vial.[1]

-

Add Cs₂CO₃ (3.0 mmol, 978 mg). Note: We use Cesium Carbonate instead of Sodium tert-butoxide.[1] The weaker base is sufficient to deprotonate the Pd-bound amine but less likely to fully deprotonate the sulfonamide in the bulk solution.

-

Add BrettPhos Pd G4 (0.02 mmol, 2 mol%).[1]

3. Inert Atmosphere:

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (or Nitrogen) three times.[1]

4. Solvent Addition:

-

Inject anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration) via syringe.[1]

-

Optional: If the reaction is sluggish, add 25 µL of degassed water. This acts as a proton shuttle, breaking up carbonate aggregates.

5. Reaction:

-

Place the vial in a pre-heated block at 90°C .

-

Stir vigorously (800+ RPM). The high density of Cs₂CO₃ requires strong agitation.

-

Monitor by HPLC/UPLC at 2 hours.

-

Endpoint: Disappearance of the aryl chloride.

-

6. Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove insoluble salts.[1]

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash chromatography (DCM/MeOH gradient).[1] The sulfonamide group makes the product polar; ensure the gradient goes up to 5-10% MeOH if necessary.

Part 4: Optimization Logic (Troubleshooting)

If the standard protocol fails, use this logic flow to adjust parameters.

Caption: Troubleshooting logic for Pd-catalyzed coupling of deactivated amino-sulfonamides.

Expert Insight on Ligand Choice:

-

BrettPhos: Best for primary amines.[2] The methoxy groups on the ligand provide a specific geometry that accelerates reductive elimination for electron-deficient amines.

-

tBuXPhos: Use if the coupling partner is a heteroaryl chloride (e.g., chloropyrimidine) and BrettPhos is sluggish.

-

RuPhos: Excellent alternative if steric hindrance is high on the coupling partner.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine-containing palladium catalysts for C-N bond formation.[1][2][3] Chemical Science, 2(1), 27-50.[1]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [1]

-

Rheault, T. R., et al. (2013).[4] Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.[1] ACS Medicinal Chemistry Letters, 4(3), 358–362.[4] [1]

-

Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Context on electron-deficient substrates). [1]

Sources

- 1. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]

- 4. medkoo.com [medkoo.com]

Application Note: Amide Coupling Strategies for 5-Amino-2-fluorobenzene-1-sulfonamide

Abstract & Introduction

5-Amino-2-fluorobenzene-1-sulfonamide (CAS: 119532-38-0) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for BRAF inhibitors (e.g., Encorafenib ) and various carbonic anhydrase inhibitors.

While amide coupling is a routine transformation, this specific aniline derivative presents significant synthetic challenges due to electronic deactivation . The amino group at position 5 is situated para to a fluorine atom and meta to a sulfonamide group. Both substituents exert electron-withdrawing effects (inductive and mesomeric), drastically lowering the nucleophilicity of the amine compared to standard anilines.

Core Challenge: Standard coupling reagents (EDC/NHS, carbodiimides) often result in low conversion, stalled reactions, or high background hydrolysis of the active ester. Solution: This guide details three validated protocols—HATU , T3P , and Acid Chloride Activation —optimized to overcome this nucleophilic barrier.

Chemical Reactivity Analysis

Understanding the electronics of the substrate is the prerequisite for selecting the correct methodology.

-

Substrate: this compound

-

Electronic Environment:

-

C1-Sulfonamide (-SO₂NH₂): Strongly electron-withdrawing (Hammett

). Located meta to the amine, it pulls electron density inductively. -

C2-Fluorine (-F): Located para to the amine. While it has a resonance donating effect (

), its high electronegativity exerts a strong inductive withdrawal (

-

-

Net Effect: The lone pair on the nitrogen is tightly held, reducing the pKa of the conjugate acid (estimated pKa ~2.5–3.0) compared to aniline (pKa 4.6).

-

Implication: The electrophile (carboxylic acid) must be activated to a high-energy species (e.g., -OBt/-At ester or acyl chloride) to drive the reaction.

Decision Matrix: Selecting the Right Method

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and acid partner properties.

Method A: HATU Activation (Discovery Scale)

Context: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for difficult couplings in discovery chemistry. The aza-benzotriazole leaving group (HOAt) utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the acylation of the poor nucleophile.

Materials

-

Substrate: this compound (1.0 equiv)

-

Acid Partner: Carboxylic acid (1.1 – 1.2 equiv)

-

Reagent: HATU (1.2 – 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)

-

Solvent: Anhydrous DMF or NMP (Critical: Substrate has poor solubility in DCM/THF).

Protocol

-

Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange.

-

Addition: Add this compound (1.0 equiv) directly to the activated ester mixture.

-

Reaction: Stir at 40–50°C for 4–16 hours.

-

Note: While standard couplings run at RT, this electron-deficient aniline often requires mild heating to reach full conversion.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash 3x with 10% LiCl (aq) or water to remove DMF.

-

Wash 1x with Sat. NaHCO₃ and 1x with Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Pros: Highest success rate for diverse acids. Cons: Expensive; difficult to remove urea byproducts; not ideal for >100g scale.

Method B: T3P (Propylphosphonic Anhydride) (Process Scale)

Context: T3P is a cyclic anhydride that generates a mixed anhydride intermediate. It is supplied as a solution (50% in EtOAc or DMF), is non-toxic, and the byproducts are water-soluble, making it ideal for scale-up. It shows very low epimerization rates.

Materials

-

Substrate: this compound (1.0 equiv)

-

Acid Partner: Carboxylic acid (1.1 equiv)

-

Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or NMM.

-

Expert Tip: Pyridine acts as both base and acylation catalyst in T3P reactions.

-

-

Solvent: EtOAc (if substrate dissolves), DMF, or 2-MeTHF.

Protocol

-

Charge: To a reactor/flask, add the Carboxylic Acid (1.1 equiv), this compound (1.0 equiv), and solvent (EtOAc or 2-MeTHF, 5-10 volumes).

-

Base Addition: Add Pyridine (4.0 equiv).

-

Reagent Addition: Add T3P solution (2.0 equiv) dropwise over 10 minutes.

-

Exotherm: Monitor temperature; keep < 30°C during addition.

-

-

Reaction: Heat to 60–70°C for 12–24 hours.

-

Why Heat? T3P activation is slower than HATU but cleaner. The low nucleophilicity of the aniline requires thermal energy to attack the phosphorous intermediate.

-

-

Workup:

-

Cool to RT.

-

Add water (5 volumes).

-

Separate phases.[1] The product is in the organic layer; T3P byproducts wash into the aqueous layer.

-

Wash organic layer with 0.5 M HCl (to remove pyridine) and Sat. NaHCO₃.

-

Pros: Scalable; water-soluble byproducts; safer than HATU; low racemization. Cons: Requires heating; slower kinetics.

Method C: Acid Chloride Activation (Hard Activation)

Context: When the carboxylic acid is sterically hindered or the aniline is extremely unreactive, converting the acid to its chloride (using SOCl₂ or Oxalyl Chloride) provides the most electrophilic species possible.

Protocol

-

Acid Chloride Formation:

-

Dissolve Carboxylic Acid in DCM (or Toluene).

-

Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.

-

Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride.

-

-

Coupling:

-

Dissolve the crude acid chloride in anhydrous THF or DCM.

-

In a separate vessel, dissolve this compound (1.0 equiv) in Pyridine (or THF + 3.0 equiv DIPEA).

-

Note: If solubility is poor, use NMP/DMAc.

-

-

Combination: Add the acid chloride solution to the aniline solution at 0°C.

-

Reaction: Allow to warm to RT. If stalled, heat to 50°C.

Comparison of Methods

| Feature | Method A: HATU | Method B: T3P | Method C: Acid Chloride |

| Reactivity | High | Moderate (Needs Heat) | Very High |

| Solubility Tolerance | Excellent (DMF/NMP) | Good (EtOAc/DMF) | Moderate (DCM/THF) |

| Purification | Chromatography usually required | Extraction often sufficient | Extraction often sufficient |

| Cost | High | Moderate | Low |

| Racemization Risk | Moderate | Very Low | High |

| Scalability | Low (<10g) | High (>1kg) | High (>1kg) |

Troubleshooting & Optimization

Issue: Low Conversion

-

Cause: The aniline is too electron-deficient.

-

Fix: Switch to Method C (Acid Chloride). Alternatively, use HOAt additive with EDC, or use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ neutrally.

-

Fix: Increase temperature to 80°C (switch solvent to NMP or Toluene).

Issue: Solubility (Precipitation)

-

Cause: The sulfonamide moiety promotes hydrogen bonding and aggregation.

-

Fix: Use "disrupting" solvents like NMP , DMAc , or DMSO .

-

Fix: Add LiCl (0.5 M) to the reaction mixture to break up aggregates (pseudo-dilution effect).

Issue: Sulfonamide Side Reaction

-

Cause: Acylation of the sulfonamide nitrogen (forming an imide).

-

Fix: This is rare under mild conditions (HATU/T3P) but possible with Acid Chlorides. If observed, use 1.0 equiv of base only, or protect the sulfonamide (e.g., with DMB) prior to coupling (though usually unnecessary).

References

-

Encorafenib Synthesis (Patent): Huang, S., et al. "Preparation of sulfonamidophenylimidazolylpyrimidine derivatives and analogs for use as protein kinase inhibitors."[2] WO 2011/025927. (2011).[2] Link

-

HATU Methodology: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397-4398. (1993). Link

-

T3P Application Note: "Propylphosphonic Anhydride (T3P®): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development, 13(5), 907–913. (2009). Link

-

Electronic Effects on Anilines: Hansch, C., et al. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195. (1991). Link

Sources

Application Note: Handling and Storage Protocols for Fluorinated Sulfonamide Amines

Abstract

Fluorinated sulfonamide amines represent a critical scaffold in modern drug discovery, often utilized as carbonic anhydrase inhibitors, anticancer agents, and bioisosteres for unstable pharmacophores.[1] While the introduction of fluorine enhances metabolic stability and lipophilicity, it simultaneously alters the physicochemical behavior of the parent sulfonamide-amine conjugate. This guide provides a scientifically grounded protocol for the handling, storage, and solubilization of these compounds, addressing specific challenges such as hygroscopicity, pKa shifts, and halogenated waste segregation.[1]

Part 1: Chemical Safety & Hazard Assessment (HSE)

The Fluorine Safety Paradox

While the C-F bond is metabolically stable, the handling of fluorinated organic compounds requires distinct safety protocols compared to non-fluorinated analogues.[1] The primary risk is not spontaneous decomposition, but rather the combustion byproducts and waste incompatibility .[1]

-

Thermal Decomposition: In the event of a fire, fluorinated sulfonamides release hydrogen fluoride (HF) and sulfur oxides (

), both of which are immediately dangerous to life and health (IDLH). -

Reactivity: While generally stable, the amine moiety can react with atmospheric

to form carbamates, a process accelerated by moisture.[1] The electron-withdrawing nature of fluorine on the sulfonamide ring can increase the acidity of the sulfonamide -NH-, making it more susceptible to deprotonation and salt formation in basic environments.

Personal Protective Equipment (PPE) Matrix

| Hazard Level | Required PPE | Rationale |

| Standard Handling | Nitrile Gloves (Double gloved), Lab Coat, Safety Glasses | Standard protection against organic irritants.[1] |

| Spill Cleanup | Butyl Rubber Gloves, P100 Respirator (if powder), Face Shield | Fluorinated solvents/residues can permeate standard nitrile over time.[1] |

| Synthesis/Heating | Fume Hood (Face Velocity >100 fpm), Blast Shield | Risk of HF generation upon thermal runaway.[1] |

Part 2: Storage Protocols

The "Dry-Cold" Standard

The stability of fluorinated sulfonamide amines is governed by the prevention of hydrolysis and oxidation.[1] The fluorine atom increases the lipophilicity (LogP), but the amine tail remains a liability for hygroscopic water uptake.[1]

Protocol 1: Solid State Storage

-

Container Selection: Use amber borosilicate glass vials with PTFE-lined caps.

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]

-

Why? Displaces moisture and prevents amine oxidation.[1]

-

-

Temperature:

-

Long-term (>1 month): Store at -20°C.

-

Short-term (<1 month): Store at 2-8°C.

-

-

Equilibration: Allow vials to reach room temperature before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, leading to "gummy" degradation.[1]

-

Protocol 2: Solution Storage (DMSO) Storing compounds in solution is convenient for High-Throughput Screening (HTS) but carries stability risks.[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Concentration: Typically 10 mM.[1]

-

Freeze-Thaw Cycles: Limit to <5 cycles. Fluorinated compounds can precipitate upon repeated freezing due to "salting out" effects if moisture enters the DMSO.[1]

Storage Workflow Visualization

Caption: Decision matrix for the intake and storage of fluorinated sulfonamide amines to ensure long-term integrity.

Part 3: Solubilization & Handling[1]

The Fluorine Effect on Solubility

Fluorine substitution typically increases hydrophobicity.[1] A non-fluorinated sulfonamide might be soluble in methanol, whereas its trifluoromethyl (

Key Scientific Insight:

The sulfonamide proton (

Solubilization Protocol

-

Primary Solvent: Start with DMSO (Grade: Molecular Biology/Anhydrous).[1]

-

Sonication: Sonicate for 5-10 minutes at ambient temperature. Avoid heating >40°C to prevent sulfonamide hydrolysis.[1]

-

Visual Check: Hold vial against a light source. "Swirls" or Schlieren lines indicate incomplete dissolution.[1]

-

Precipitation Rescue: If precipitation occurs upon dilution into aqueous buffer (for assays):

-

Reduce the final concentration.

-

Add a co-solvent (e.g., 0.05% Tween-20) to stabilize the lipophilic fluorinated moiety.[1]

-

Solubilization Logic Tree

Caption: Step-by-step troubleshooting workflow for solubilizing stubborn fluorinated compounds.

Part 4: Waste Disposal & Environmental Compliance[1]

CRITICAL: Fluorinated compounds are classified as Halogenated Organic Waste .[1][2] Never mix these with non-halogenated solvents (e.g., Acetone, Ethanol) in the waste stream.[1][3]

-

Segregation: Dedicate a specific waste carboy labeled "Halogenated Solvents & Organics."[1]

-

Labeling: Explicitly list "Fluorinated Sulfonamide" on the waste tag.[1] This alerts disposal facilities to the potential for HF generation during incineration.[1]

-

Rinsing: Triple rinse vials with DMSO or Acetone, collecting all rinsate into the Halogenated waste stream.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Sulfonamides.[1] Retrieved from [Link]

-

American Chemical Society (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.[1][4] ACS Chemical Health & Safety.[1] Retrieved from [Link]

-

University of British Columbia (2024). Organic Solvent Waste Disposal Procedure. Safety & Risk Services.[1][5] Retrieved from [Link][5]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual citation for physicochemical properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 5-Amino-2-fluorobenzene-1-sulfonamide

Welcome to the technical support center for improving the yield and purity of coupling reactions involving 5-Amino-2-fluorobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient substrate. Here, we synthesize fundamental principles of cross-coupling chemistry with practical, field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound consistently low-yielding?

A: this compound is considered a challenging substrate for two primary reasons:

-

Electronic Effects: The fluorine and sulfonamide groups are strongly electron-withdrawing. In palladium-catalyzed reactions like Buchwald-Hartwig amination, this can slow down the crucial reductive elimination step, which forms the desired C-N bond.[1]

-

Nucleophilicity: The amino group is less nucleophilic due to the electron-withdrawing nature of the rest of the molecule, making its initial coordination to the palladium center less favorable. Similarly, the sulfonamide moiety can have its own reactivity and coordination modes.

Q2: Which type of palladium-catalyzed reaction is best for this substrate, Buchwald-Hartwig or Suzuki?

A: Both are viable, but they serve different purposes:

-

Use Buchwald-Hartwig amination when you want to form a new C-N bond, coupling the amino group of your substrate with an aryl halide or triflate.[2][3][4]

-

Use Suzuki-Miyaura coupling if you have first converted the amino group to a halide or triflate (e.g., via a Sandmeyer reaction) and wish to form a C-C bond with a boronic acid or ester.[5][6]

Q3: How do I choose the right ligand for my reaction?

A: For challenging, electron-deficient substrates like this, bulky and electron-rich monodentate phosphine ligands are generally the best starting point. These ligands promote the rate-limiting reductive elimination step.[7] Consider ligands from the Buchwald biarylphosphine family, such as:

-

BrettPhos

-

RuPhos

-

XPhos

Q4: What is the best base to use?

A: The choice of base is a critical balancing act. A base that is too strong (like NaOtBu) can potentially lead to side reactions or decomposition of sensitive substrates.[8] A base that is too weak may not effectively deprotonate the amine-palladium complex. For this substrate, a good starting point is a moderately strong, non-nucleophilic inorganic base like:

-

Potassium phosphate (K₃PO₄)

-

Cesium carbonate (Cs₂CO₃)

In-Depth Troubleshooting Guides

Problem 1: Low to No Yield

Low conversion is the most common issue when working with electron-deficient anilines. The root cause often lies within the catalytic cycle.

-

Inefficient Oxidative Addition: While less common with aryl bromides or iodides, this can be an issue with less reactive aryl chlorides. The electron-richness of the ligand is key to facilitating this step.

-

Slow or Inhibited Reductive Elimination: This is the most probable bottleneck. The electron-withdrawing fluorine and sulfonamide groups make the palladium center more electrophilic, which disfavors the final bond-forming reductive elimination step.[1]

-

Catalyst Deactivation: The substrate itself or impurities can coordinate too strongly to the palladium center, displacing the ligand and leading to inactive palladium species (often observed as palladium black).[8]

| Strategy | Rationale | Recommended Action |

| Ligand Optimization | Bulky, electron-rich ligands accelerate reductive elimination and stabilize the active catalyst. | Screen a panel of biarylphosphine ligands. Start with BrettPhos or RuPhos (2-5 mol%).[7] |

| Base Selection | The base must be strong enough to facilitate deprotonation of the coordinated amine but not so strong as to cause substrate degradation. | Start with K₃PO₄ (2.0 eq). If reactivity is low, consider Cs₂CO₃. For very challenging couplings, a carefully controlled amount of a stronger base like LHMDS could be trialed, but monitor for side products.[9] |

| Solvent Choice | The solvent affects the solubility of the base and the stability of the catalytic species. | Aprotic, non-polar to moderately polar solvents are preferred. Toluene and 1,4-dioxane are excellent starting points. |

| Temperature Control | Higher temperatures can overcome activation barriers but may also increase the rate of catalyst decomposition. | Start at a moderate temperature (e.g., 80-100 °C) and increase incrementally if no conversion is observed. |

| Palladium Pre-catalyst | Pre-catalysts ensure the efficient generation of the active Pd(0) species. | Use a well-defined pre-catalyst like a G3 or G4 palladacycle (e.g., BrettPhos Pd G3) to ensure reliable initiation of the catalytic cycle. |

Problem 2: Significant Side Product Formation

The appearance of unexpected products indicates that alternative reaction pathways are competing with the desired coupling.

-

Hydrodehalogenation (of the coupling partner): The aryl halide is reduced to the corresponding arene. This is often caused by β-hydride elimination from the amine coupling partner (if applicable) or by trace water reacting with catalytic intermediates.[2]

-

Homocoupling (of the boronic acid in Suzuki reactions): This leads to the formation of a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen.

-

Protodeborylation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom. This can be accelerated by aqueous conditions and certain structural motifs.

| Side Product | Strategy | Recommended Action |

| Hydrodehalogenation | Minimize sources of protons and β-hydrides. | Ensure anhydrous conditions. If coupling with a primary amine that has β-hydrogens, consider using a more sterically hindered ligand to disfavor the elimination pathway. |

| Homocoupling | Rigorously exclude oxygen. | Degas the solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |

| Protodeborylation | Use anhydrous conditions where possible. | Use anhydrous solvents and ensure the base is dry. If aqueous conditions are necessary, use the minimum amount of water required and consider a less water-soluble base like K₃PO₄. |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

BrettPhos Pd G3 pre-catalyst (2 mol%)

-

BrettPhos (additional ligand, 2 mol%)

-

Potassium phosphate (K₃PO₄, finely milled, 2.0 equiv)

-

Anhydrous, degassed toluene (0.1 M concentration relative to the limiting reagent)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the this compound, aryl bromide, BrettPhos Pd G3 pre-catalyst, additional BrettPhos ligand, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene via syringe.

-

Stir the reaction mixture at 100 °C.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol assumes the amino group of the substrate has been converted to a bromide (i.e., 5-Bromo-2-fluorobenzene-1-sulfonamide).

Materials:

-

5-Bromo-2-fluorobenzene-1-sulfonamide (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

RuPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the 5-Bromo-2-fluorobenzene-1-sulfonamide, arylboronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Stir the reaction mixture at 90 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.

Visualizing the Process

Catalytic Cycles and Troubleshooting Logic

Understanding the catalytic cycle is essential for effective troubleshooting. The following diagrams illustrate the key steps in Buchwald-Hartwig and Suzuki couplings and a logical workflow for addressing common issues.

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Dennis, J. M., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. Available at: [Link]

-

Vantourout, J. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Available at: [Link]

-

Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]

-

Zhang, Z., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

-

Kim, Y. M., & Yu, S. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. ResearchGate. Available at: [Link]

-

Unknown Author. Suzuki Coupling. Available at: [Link]

-

Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. PMC. Available at: [Link]

-

Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

ResearchGate. Buchwald‐Hartwig amination of aryl halides with substituted anilines. Available at: [Link]

-

Liu, T., & Sigman, M. S. (2014). Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes. Journal of the American Chemical Society. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Ravetz, B. D., et al. (2019). Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. PMC. Available at: [Link]

-

Reed, S. A., & White, M. C. (2018). C–H to C–N Cross-Coupling of Sulfonamides with Olefins. Journal of the American Chemical Society. Available at: [Link]

-

Zafer, A., & Thrun, S. (2024). Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N-aminosulfonamides. PMC. Available at: [Link]

-

Alnoor Digital Repository. (2023). Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N-aminosulfonamides. Available at: [Link]

-

Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. PubMed. Available at: [Link]

-

trusting, s. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. The Macmillan Group, Princeton University. Available at: [Link]

-

Wang, L., et al. (2023). Aminofluorosulfonylation of β,γ-Unsaturated Hydrazones with Sulfur Dioxide and N-Fluorobenzenesulfonimide: Accessing Pyrazoline-Functionalized Aliphatic Sulfonyl Fluorides. Organic Letters. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Reisman, S. E., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available at: [Link]

-

University of Illinois Urbana-Champaign. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS. Available at: [Link]

-

Ojo, O. O., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available at: [Link]

-

Arkivoc. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Available at: [Link]

-

ResearchGate. Synthesis of N‐aryl amino acid derivatives. Available at: [Link]

-

St-Gelais, A., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. PMC. Available at: [Link]

-

Sharma, M., et al. (2023). Mechanistic insights into radical formation and functionalization in copper/N-fluorobenzenesulfonimide radical-relay reactions. Chemical Science. Available at: [Link]

-

Frontiers. (2025). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. Available at: [Link]

Sources

- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Solving solubility issues of 5-Amino-2-fluorobenzene-1-sulfonamide in DMSO

A Guide to Solving Solubility Challenges in DMSO

Welcome to the technical support center for 5-Amino-2-fluorobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO at room temperature. What are the first steps I should take?

A1: Initial insolubility is a common hurdle. Begin with mechanical agitation. Vortex the solution vigorously for 2-3 minutes. If undissolved particles remain, proceed to gentle heating or sonication. A water bath set to 30-40°C can significantly enhance solubility without risking thermal degradation.[1] Alternatively, sonicating the sample for 10-15 minutes can break down compound aggregates, facilitating dissolution.[2] Also, verify the quality of your DMSO; it is highly hygroscopic, and absorbed water can drastically reduce its solvating power.[2][3] Always use anhydrous, high-purity DMSO stored in a desiccated environment.

Q2: I successfully dissolved the compound in DMSO, but it precipitated when I diluted the stock into my aqueous cell culture medium. Why is this happening?

A2: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in aqueous environments.[2] While it dissolves in the organic solvent DMSO, the sharp decrease in DMSO concentration upon dilution into your buffer or medium causes the compound to fall out of solution. To prevent this, try a serial dilution approach, gradually introducing the aqueous solution to the DMSO stock.[4] Another effective method is to pre-warm your aqueous medium to 37°C before adding the compound stock and vortexing immediately.[4]

Q3: Can I heat the DMSO solution to dissolve the compound? What are the temperature limits?

A3: Yes, gentle heating is a standard technique. However, it is crucial to be cautious. We recommend not exceeding 40°C. While DMSO itself is stable at higher temperatures, the compound may degrade. A short duration of gentle warming is generally safe and effective. Always monitor for any color change in the solution, which could indicate compound degradation.

Q4: Does the purity of this compound affect its solubility?

A4: Absolutely. Impurities can sometimes paradoxically increase apparent solubility by disrupting the crystal lattice structure of the primary compound.[3] Conversely, certain impurities may be less soluble and give a false impression of insolubility. It is critical to use a compound of known purity (ideally >95%) and to be aware that compounds that are amorphous (non-crystalline) will dissolve more readily than their highly crystalline counterparts.[3]

In-Depth Troubleshooting Guide

When basic steps fail, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent solubility issues.

Problem: Compound Fails to Dissolve in 100% DMSO

The core of this issue often lies in one of three areas: solvent quality, energy input, or the solid-state nature of the compound.

dot

Caption: Workflow for troubleshooting initial insolubility.

Problem: Precipitation Upon Aqueous Dilution

This is a classic solvent-shifting problem. The goal is to manage the transition from a good solvent (DMSO) to a poor solvent (aqueous buffer) more gently.

dot

Caption: Workflow for addressing aqueous precipitation.

The Science Behind the Solution: Key Principles

Understanding the underlying chemical principles is crucial for effective troubleshooting. This compound is a molecule with both polar (amino and sulfonamide groups) and non-polar (fluorobenzene ring) characteristics.

-

"Like Dissolves Like" : DMSO is a highly polar aprotic solvent, making it effective at disrupting the intermolecular forces in polar solutes.[5]

-

Sulfonamides as Weak Acids : The sulfonamide group (-SO₂NH₂) can act as a weak acid.[6] While pH is a major factor in aqueous solubility, its direct impact within anhydrous DMSO is minimal. However, upon dilution into a buffered aqueous solution, the pH can influence the charge state and thus the solubility of the compound.

-

Hygroscopicity of DMSO : DMSO readily absorbs atmospheric water.[3] Water, while polar, is a poor solvent for this compound and can reduce the overall solvating capacity of DMSO, leading to precipitation, especially after freeze-thaw cycles.[3]

dot

Caption: Molecular interactions driving solubility and precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

-

Preparation : Allow the vial of this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator.

-

Weighing : Accurately weigh the required amount of the compound in a sterile microcentrifuge tube. (Molecular Weight: 190.18 g/mol ).

-

Solvent Addition : Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Initial Dissolution : Vortex the tube vigorously for 3 minutes.

-

Assisted Dissolution : If solids persist, place the tube in a sonicating water bath for 15 minutes. If necessary, follow with gentle warming in a water bath at 37°C for 10 minutes, with intermittent vortexing.

-

Confirmation : A successful dissolution will result in a clear, particle-free solution.[7]

-

Storage : Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed.

Protocol 2: Systematic Solubility Assessment

This protocol helps determine the practical solubility limit.

-

Prepare Supersaturated Sample : Add a small, excess amount of the compound (e.g., 5 mg) to a known volume of DMSO (e.g., 250 µL) in a glass vial.

-

Equilibrate : Tightly cap the vial and stir the suspension at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separate Phases : Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Sample Supernatant : Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Quantify : Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Data Summary Table

| Property | This compound | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₆H₅FN₂O₂S | C₂H₆OS |

| Molecular Weight | 190.18 g/mol | 78.13 g/mol |

| Appearance | Typically a solid powder | Clear, colorless liquid |

| Key Features | Contains polar amino and sulfonamide groups; non-polar fluorobenzene ring. | Polar aprotic solvent; strong H-bond acceptor; hygroscopic.[2][8] |

| Safety Profile | May cause skin and eye irritation. Handle with appropriate PPE.[9] | Readily penetrates skin; can carry dissolved substances with it. |

References

- University of California, Davis. (n.d.). Solubility and Distribution Phenomena. LibreTexts Chemistry.

- Krebs, H. A., et al. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine. The Journal of Urology.

- Perlovich, G. L., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents.

- Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society.

- Thermo Fisher Scientific. (2009).

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluorobenzene-1-sulfonamide.

- ChemicalBook. (2022). 5-Amino-2-Fluoro Benzene Sulfonic Acid.

- Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Pharmacal Research.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Amino-2-methylbenzenesulfonamide.

- TCI America. (2018). Safety Data Sheet: 5-Amino-2-chlorobenzotrifluoride.

- TCI Chemicals. (2025).

- PharmaCompass. (n.d.).

- CymitQuimica. (n.d.). CAS 6973-09-7: 5-Amino-2-methylbenzenesulfonamide.

- Thermo Scientific Chemicals. (n.d.). 5-Amino-2-methylbenzenesulfonamide, 96%.

- Cheng, X., et al. (2006). Samples in DMSO: What an end user needs to know.

- Ma, X. J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.

- Laflin, P., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.

- ChemicalBook. (2025). 5-Amino-2-methylbenzenesulfonamide.

- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!

- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.

- BenchChem. (n.d.). Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide.

- ResearchGate. (2025).

- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)

Sources

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ziath.com [ziath.com]

- 4. reddit.com [reddit.com]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. fishersci.com [fishersci.com]

Recrystallization solvents for 5-Amino-2-fluorobenzene-1-sulfonamide

This guide serves as a technical resource for the purification of 5-Amino-2-fluorobenzene-1-sulfonamide (CAS: 914349-58-7 / 1193390-36-5), a critical intermediate in the synthesis of BRAF inhibitors (e.g., Encorafenib).[1][2]

The protocols below are designed to address the specific amphoteric nature of the amino-sulfonamide motif and the lipophilic influence of the fluorine substituent.

Part 1: Executive Summary & Solvent Selection

For the recrystallization of this compound, a single solvent is rarely sufficient due to the competing polarities of the sulfonamide (acidic), amine (basic), and fluorobenzene (lipophilic) moieties.[1][2]

Primary Recommendation: Ethanol/Water (v/v) or Isopropanol (IPA)/Water .[1][2]

-

Why: The organic alcohol solubilizes the fluorinated aromatic core at high temperatures, while water acts as an antisolvent upon cooling to force crystallization. Pure water often leads to "oiling out" due to the fluorine atom's lipophilicity.

Solvent Screening Table

| Solvent System | Ratio (v/v) | Suitability | Technical Notes |

| Ethanol : Water | 1:1 to 1:3 | Optimal | Best balance of yield and purity.[1][2] Slow cooling yields well-defined needles.[1][2] |

| Isopropanol : Water | 1:2 | High | Recommended if the crude contains significant non-polar impurities. Reduces risk of oiling out.[2] |

| Methanol : Water | 1:1 | Moderate | High solubility may lead to lower recovery yields unless cooled to <0°C. |

| Ethyl Acetate | 100% | Specific | Use only if the impurity profile is highly polar (e.g., inorganic salts). Product is moderately soluble hot.[1][2] |

| Water (pH adjusted) | N/A | Purification | See Method B.[2] Utilizes the amphoteric nature for "Chemical Recrystallization." |

Part 2: Experimental Protocols

Method A: Thermal Recrystallization (Standard)

Best for removing minor organic impurities from crude solids.[1][2]

-

Dissolution: Place 10 g of crude this compound in a round-bottom flask. Add Ethanol (95%) (approx. 5-7 mL/g) and heat to reflux (78°C).

-

Saturation: If the solid does not dissolve completely, add Ethanol in small portions (1 mL at a time) until a clear solution is obtained.

-

Critical Step: If the solution is dark, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

-

-

Antisolvent Addition: While maintaining reflux, slowly add hot water dropwise until a persistent turbidity (cloudiness) just appears.[2]

-

Clarification: Add just enough hot Ethanol (approx. 1-2 mL) to clear the turbidity.[1][2]

-

Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

-

Finishing: Chill in an ice bath (0-5°C) for 1 hour. Filter the crystals and wash with cold Ethanol/Water (1:4).

Method B: Acid-Base "Chemical" Purification

Best for crude material containing isomers (e.g., 3-amino analogs) or heavy inorganic salts.[1][2]

This method exploits the basicity of the amine (

-

Acid Dissolution: Suspend crude solid in 1M HCl (approx. 10 mL/g). Stir at room temperature. The product should dissolve as the hydrochloride salt.[3]

-

Neutralization/Precipitation: Cool the filtrate to 0-5°C. Slowly add 20% NaOH or Conc. Ammonia dropwise to adjust pH to 7.0–7.5 .[2]

-

Observation: The product will precipitate as a free base/zwitterion.

-

-

Recrystallization: Collect the wet cake and perform a rapid recrystallization using Method A (IPA/Water) to remove trapped inorganic salts (NaCl/NH₄Cl).[2]

Part 3: Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision process for purification based on impurity profile and physical observations.

Caption: Decision tree for selecting the optimal purification route based on crude material quality.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a liquid) instead of crystallizing. Why?

-

Cause: The melting point of the solvated compound is lower than the solvent's boiling point, or the solvent is too polar (too much water). The fluorine atom increases lipophilicity, making the compound "fear" water at high temperatures [1].

-

Solution:

-

Re-heat the mixture until clear.

-

Add a small amount of pure Ethanol or IPA (to increase solubility).[2]

-

Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point.

-

Cool very slowly.

-

Q2: The crystals are colored (yellow/brown) but should be off-white.

-

Cause: Oxidation of the amino group (aniline derivative) often produces colored azo- or nitro- impurities.[1][2]

-

Solution: Perform a "hot filtration" step using activated carbon (Charcoal) during the dissolution phase of Method A. Do not use charcoal in Method B (Acid/Base) as it may adsorb the protonated amine.

Q3: Can I use Acetone?

-

Analysis: Acetone is a good solvent for dissolution, but it is difficult to use in a binary system with water because the solubility curve is often too steep (product stays soluble until very cold). It is not recommended for primary crystallization but is excellent for cleaning reactor glassware.[2]

References

-

Anderson, N. G. (2012).[2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Discusses the "oiling out" phenomenon in fluorinated aromatics and solvent selection).

-

Wermuth, C. G. (2011).[2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (General properties of aminobenzenesulfonamides).

-

PubChem Compound Summary. (2024). 5-Amino-2-fluorobenzenesulfonamide. National Center for Biotechnology Information.[1][2]

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2] (Standard protocols for sulfonamide recrystallization).

Sources

Validation & Comparative

LC-MS Identification of 5-Amino-2-fluorobenzene-1-sulfonamide Purity: A Comparative Technical Guide

Executive Summary: The Criticality of Purity in Fluorinated Intermediates

5-Amino-2-fluorobenzene-1-sulfonamide (CAS: 139146-24-2) is a pivotal scaffold in the synthesis of BRAF inhibitors, most notably Dabrafenib . In drug development, the purity of this intermediate is not merely a compliance metric; it dictates the yield, safety, and efficacy of the final API (Active Pharmaceutical Ingredient).

While traditional HPLC-UV provides a robust quantitative assay, it often fails to detect co-eluting isomers or trace desulfonated degradants that lack distinct chromophores. This guide establishes LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior alternative for definitive purity identification, offering a limit of detection (LOD) orders of magnitude lower than UV and providing structural confirmation in a single workflow.

Comparative Analysis: LC-MS vs. Traditional Alternatives

To objectively assess the performance of LC-MS against standard industry alternatives, we evaluated three primary techniques based on Sensitivity, Specificity, and Throughput.

Table 1: Performance Matrix of Analytical Techniques

| Feature | HPLC-UV (Diode Array) | 1H-NMR (Nuclear Magnetic Resonance) | LC-MS/MS (QqQ or Q-TOF) |

| Primary Utility | Routine QC Assay (% w/w) | Structural Confirmation | Impurity Profiling & Trace Analysis |

| Sensitivity (LOD) | ~10 µg/mL (ppm range) | ~1 mg/mL (low sensitivity) | < 1 ng/mL (ppb range) |

| Specificity | Moderate (Ret. Time + UV Spectrum) | High (Chemical Shift) | Ultimate (Mass + Fragmentation) |

| Impurity ID | Limited (Requires known standards) | Good for major organic impurities | Excellent (Unknowns via MS/MS) |

| Throughput | High (10-15 min/run) | Low (Sample prep intensive) | High (5-10 min/run) |

| Cost per Sample | Low | High | Moderate |

Expert Insight:

-

Why LC-MS Wins: In the synthesis of this compound, the most persistent impurity is the starting material 4-Fluoroaniline and the intermediate N-Acetyl-5-amino-2-fluorobenzenesulfonamide . While HPLC-UV can separate these, LC-MS confirms their identity without needing reference standards for every potential by-product, distinguishing between regioisomers (e.g., 3-amino-6-fluoro vs. 5-amino-2-fluoro) based on subtle fragmentation differences or retention behavior on specialized columns.

Method Development Strategy

Designing a robust LC-MS method for this compound requires understanding its physicochemical properties:

-

Amphoteric Nature: Contains a basic aniline amine and a weakly acidic sulfonamide group (

). -

Fluorine Effect: The fluorine atom increases lipophilicity (

) compared to non-fluorinated analogs but also induces strong dipole moments.

Column Selection: The Case for Biphenyl

While a standard C18 column is sufficient for basic retention, a Biphenyl or Phenyl-Hexyl phase is recommended.

-

Reasoning: The

interactions between the biphenyl stationary phase and the fluorinated aromatic ring of the analyte provide superior selectivity for separating positional isomers and desulfonated degradants compared to the hydrophobic-only interaction of C18.

Mobile Phase Optimization

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile + 0.1% Formic Acid.

-

Logic: The acidic pH (~2.7) ensures the aniline nitrogen is fully protonated (

), maximizing ionization efficiency in ESI+ mode. Ammonium acetate is avoided here to prevent ion suppression unless pH buffering is strictly required for separation.

Validated Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation

Objective: Minimize matrix effects and prevent saturation.

-

Stock Solution: Dissolve 10 mg of this compound in 10 mL Methanol (1 mg/mL).

-

Working Standard: Dilute Stock 1:1000 in Water:Methanol (90:10) to 1 µg/mL.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon can bind sulfonamides).

LC Parameters

-

Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Flow Rate: 0.4 mL/min.

-

Temperature: 40°C.[1]

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-6 min: 5% -> 95% B (Linear ramp)

-

6-8 min: 95% B (Wash)

-

8-10 min: 5% B (Re-equilibration)

-

MS Parameters (ESI Positive)

-

Source Temp: 350°C

-

Capillary Voltage: 3500 V

-

Desolvation Gas: 800 L/hr

-

Target Mass:

191.0 (Parent)

MRM Transitions (Quantification & ID)

| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Assignment |

| 191.0 | 174.0 | 15 | Loss of |

| 191.0 | 111.0 | 25 | Loss of |

| 191.0 | 91.0 | 35 | Fluorobenzene ring fragment |

Data Interpretation & Impurity Profiling

Fragmentation Logic

The identification relies on the specific fragmentation pathway. The parent ion at 191

-

Deamination: Loss of 17 Da (

) to form the sulfonyl cation ( -

Desulfonation: Cleavage of the C-S bond, releasing the sulfonamide group (-79 Da) to yield the fluorophenyl cation (

111).

Common Impurities Table

Using this method, you can screen for the following synthesis by-products:

| Impurity Name | Structure Note | Expected | Retention Shift (vs. Main) |

| 4-Fluoroaniline | Starting Material | 112.0 | Earlier (Less polar) |

| N-Acetyl-Intermediate | Incomplete Hydrolysis | 233.0 | Later (More hydrophobic) |

| Disulfonated Species | Over-reaction | 270.0 | Earlier (Very polar) |

| Defluoro-analog | 3-Aminobenzenesulfonamide | 173.0 | Similar |

Visualizations

Analytical Workflow Diagram

This flowchart illustrates the decision-making process for purity assessment.

Caption: Figure 1: Integrated LC-MS workflow for purity verification and impurity identification.

Fragmentation Pathway

The mechanistic basis for the MRM transitions used in the protocol.

Caption: Figure 2: Proposed ESI+ fragmentation pathway for this compound.

References

-

European Medicines Agency (EMA). Assessment Report: Dabrafenib (Tafinlar). (2013).[2][3] Procedure No. EMEA/H/C/002604. Link

-

Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note 5991-2475EN. Link

-

BenchChem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025).[1][4][5] Link

-

PubChem. Compound Summary: 5-Amino-2-fluorobenzenesulfonamide (CID 11235334). National Library of Medicine. Link

-

Thermo Fisher Scientific. Orbitrap LC-MS/MS for Impurity Profiling in Pharmaceutical Development. Technical Note 72891. Link

Sources

- 1. fsis.usda.gov [fsis.usda.gov]

- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. ucj.org.ua [ucj.org.ua]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated and Non-Fluorinated Sulfonamides

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the strategic modification of lead compounds is a cornerstone of enhancing therapeutic efficacy. Among the various chemical tools at our disposal, the introduction of fluorine into a molecular scaffold has emerged as a powerful strategy. This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated sulfonamides, supported by experimental data and detailed methodologies. We will explore how the unique properties of fluorine can profoundly influence the biological performance of this ubiquitous pharmacophore.

The Enduring Significance of the Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a versatile and privileged scaffold in medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this moiety has been incorporated into a vast array of therapeutic agents, including antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[1] The mechanism of action for antibacterial sulfonamides is well-established; they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt bacterial growth.[1] Beyond their antimicrobial applications, sulfonamides are key components in drugs targeting a range of enzymes, including carbonic anhydrases and cyclooxygenases.

The Strategic Introduction of Fluorine: More Than Just a Halogen Swap

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of physicochemical properties to an organic molecule. These alterations are not merely incremental but can lead to dramatic shifts in a compound's pharmacokinetic and pharmacodynamic profile. The key advantages of fluorination in drug design include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer plasma half-life and improved bioavailability.[2]

-

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[3] However, the effect on lipophilicity can be complex and is dependent on the overall molecular context.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and target binding.

-

Altered Conformation and Binding Affinity: Fluorine's small size means it often acts as a bioisostere of hydrogen, allowing it to be incorporated with minimal steric hindrance. However, its unique electronic properties can lead to favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

The following sections will delve into specific examples and experimental data that illustrate these principles in the context of sulfonamide bioactivity.

Comparative Analysis of Bioactivity: A Tale of Two Sulfonamides

To provide a clear and data-driven comparison, we will examine the impact of fluorination on the bioactivity of sulfonamides in two key therapeutic areas: carbonic anhydrase inhibition and antibacterial activity.

Case Study: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Sulfonamides are the classical inhibitors of CAs.

A study by Benfodda et al. (2010) provides a compelling example of how fluorination can enhance the inhibitory potency of sulfonamides against CAs.[4] They synthesized a series of perfluoroalkanesulfonamides and compared their inhibitory activity against bovine carbonic anhydrase (bCA) and human carbonic anhydrase II (hCA II) with the non-fluorinated clinical inhibitor, acetazolamide.

| Compound | Target Enzyme | IC50 (µM) |

| Acetazolamide | hCA II | 0.012 |

| Compound 2b (Fluorinated) | hCA II | 0.009 |

Table 1: Comparison of the inhibitory potency (IC50) of the non-fluorinated sulfonamide, acetazolamide, and a fluorinated sulfonamide derivative (compound 2b) against human carbonic anhydrase II. Data sourced from Benfodda et al., 2010.[4]

The data clearly demonstrates that the fluorinated sulfonamide derivative 2b is a more potent inhibitor of hCA II than acetazolamide, a widely used non-fluorinated sulfonamide.[4] This enhanced potency can be attributed to the favorable interactions of the fluorinated moiety within the enzyme's active site.

Antibacterial Activity

While direct comparative studies with MIC (Minimum Inhibitory Concentration) values for a fluorinated sulfonamide and its exact non-fluorinated counterpart are not as readily available in the public domain, the principles of enhanced metabolic stability and cell permeability conferred by fluorination strongly suggest a potential for improved antibacterial efficacy. A more stable compound can maintain therapeutic concentrations for a longer duration, while improved permeability allows for better penetration into bacterial cells to reach the target enzyme, DHPS.

Experimental Protocols for Comparative Bioactivity Assessment

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Enzyme Inhibition Assay: A Protocol for Carbonic Anhydrase

This protocol describes a colorimetric assay to determine the inhibitory potency of a compound against carbonic anhydrase.

Principle: The assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Materials:

-

Human carbonic anhydrase II (hCA II)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

Test compounds (fluorinated and non-fluorinated sulfonamides)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

A solution of hCA II

-

The test compound dilution (or buffer for control wells)

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the p-NPA substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.

-